2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-6-5-7-16(14-15)22-25-23(31-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)17-10-12-18(30-2)13-11-17/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZDWXUSGETMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel synthetic derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
| InChI Key | XCPBBVYEOYYMLP-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. The synthesized derivatives of oxadiazole have shown effectiveness against various bacterial strains, particularly gram-positive bacteria. In a study examining the antimicrobial efficacy of similar compounds, it was found that they had better activity against Bacillus cereus and Bacillus thuringiensis compared to gram-negative species .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. A notable study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human gastric carcinoma (GXF 251) . Further modifications of similar compounds have led to derivatives exhibiting enhanced antitumor activity, with some showing IC50 values as low as 1.143 µM against renal cancer cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The oxadiazole moiety is known to inhibit key enzymes related to cancer progression and microbial resistance. For instance, it has been identified as a potent inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the compound may disrupt cellular processes leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated a series of oxadiazole derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antimicrobial agents .
- Anticancer Assessment : In another investigation focused on the anticancer properties of oxadiazole derivatives, a compound structurally similar to our target was tested against multiple cancer cell lines. The study revealed that one derivative had an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
